molecular formula C14H29N B14297999 4-Butyl-1,2,2,6,6-pentamethylpiperidine CAS No. 112500-84-2

4-Butyl-1,2,2,6,6-pentamethylpiperidine

Cat. No.: B14297999
CAS No.: 112500-84-2
M. Wt: 211.39 g/mol
InChI Key: KLFAIGMXZNYSJP-UHFFFAOYSA-N
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Description

4-Butyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is known for its steric hindrance due to the presence of multiple methyl groups, making it a highly hindered amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperidines depending on the substituent used.

Scientific Research Applications

4-Butyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-Butyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups affects its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: Lacks the butyl group, making it less sterically hindered.

    4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Contains a hydroxyl group instead of a butyl group, altering its chemical properties.

    4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine: Features a dimethylamino group, providing different reactivity and applications.

Uniqueness

4-Butyl-1,2,2,6,6-pentamethylpiperidine is unique due to its high steric hindrance, which influences its chemical reactivity and interactions with molecular targets. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

112500-84-2

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

4-butyl-1,2,2,6,6-pentamethylpiperidine

InChI

InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3

InChI Key

KLFAIGMXZNYSJP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

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